N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound featuring a benzothiazole core substituted with an acetamido group at the 6-position and a 4-fluorophenylsulfanylacetamide moiety at the 2-position. Benzothiazole derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The acetamido and fluorophenylsulfanyl groups likely enhance binding affinity and metabolic stability, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTDPGCMURCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.
Introduction of Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base.
Attachment of Fluorophenylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenylsulfanyl group is introduced using a suitable fluorophenylsulfanyl reagent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Sulfanylacetamide Linkages
A. N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)
- Structure : Differs in the 6-position substituent (trifluoromethyl vs. acetamido) and the aryl group (3,4,5-trimethoxyphenyl vs. 4-fluorophenyl).
- Activity : Exhibited the highest CK-1δ inhibitory activity (pIC50 = 7.8) in its dataset, with a GlideXP docking score of −3.78 kcal/mol .
- Key Insight : The trifluoromethyl group may enhance lipophilicity, while the trimethoxyphenyl moiety contributes to π-π stacking interactions in enzyme binding.
B. N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1)
- Structure : Features a 6-ethoxy group and 4-chlorophenylsulfanylacetamide.
- Patent Context : Designed as a precursor for agrochemicals, highlighting the role of halogenated aryl groups in pesticidal activity .
- Comparison : The 4-fluorophenyl group in the target compound may offer improved metabolic stability over the 4-chlorophenyl analog due to reduced oxidative dehalogenation risk.
C. N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Structure : Incorporates a pyrimidoindole ring system, increasing molecular complexity.
Fluorophenylsulfanylacetamide Derivatives
A. 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3)
- Structure: Combines a thienopyrimidinone ring with the fluorophenylsulfanyl group.
- Activity: A known Wnt pathway inhibitor (IC50 = 0.2–0.4 µM), demonstrating the fluorophenyl group’s role in modulating signaling pathways .
Structural and Functional Data Table
Key Research Findings
- Substituent Effects : The 6-acetamido group in the target compound may improve water solubility compared to 6-CF₃ or 6-ethoxy analogs, critical for bioavailability .
- Halogen Impact : Fluorine at the para position of the phenyl ring enhances metabolic stability and electronegativity, favoring interactions with enzymes like CK-1δ .
- Heterocyclic Diversity: Thienopyrimidinone (IWP-3) and pyrimidoindole (Compound 12) systems demonstrate that fused heterocycles can drastically alter target specificity .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, an acetamido group, and a sulfanyl moiety attached to a fluorophenyl group. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
| Molecular Formula | C15H14N2O2S2F |
| Molecular Weight | 320.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is primarily attributed to its ability to interact with specific molecular targets. The compound may:
- Inhibit Enzymatic Activity : It can bind to enzymes involved in various biochemical pathways, potentially inhibiting their function.
- Modulate Receptor Activity : The compound may interact with receptors that play roles in cell signaling and regulation.
- Induce Oxidative Stress : The presence of the benzothiazole ring may lead to the generation of reactive oxygen species (ROS), which can affect cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. For example, derivatives with similar structures have shown promising results in inhibiting tumor growth in xenograft models.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives. For instance, compounds with similar acetamido substitutions have been shown to mitigate oxidative stress-induced neuroinflammation in animal models. This suggests that N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide may also possess neuroprotective properties.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated that compounds with acetamido groups significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
-
Neuroprotection Research :
- In a rat model of ethanol-induced neurodegeneration, treatment with related benzothiazole derivatives reduced markers of oxidative stress and inflammation (TNF-α and COX-2). This highlights the potential for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide in treating neurodegenerative diseases.
-
Antimicrobial Evaluation :
- A series of tests against Gram-positive and Gram-negative bacteria showed that derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized benzothiazole and acetamide precursors. Key steps include:
- Coupling Reactions : Thioether bond formation between the benzothiazole core and the 4-fluorophenylsulfanyl group, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
- Acetylation : Introduction of the acetamido group via acetylation under reflux conditions with acetic anhydride .
- Purification : Column chromatography or recrystallization from ethanol to isolate intermediates and the final product .
Critical parameters:
- Temperature : Reflux conditions (~80–100°C) for thioether formation .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) to enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Basic: Which spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substituent integration and connectivity. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 497.6 for CHNOS) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F) confirm functional groups .
Basic: How is the crystal structure determined and refined?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves atomic positions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion .
- Refinement with SHELXL : SHELXL refines structural parameters (bond lengths, angles) and handles twinning or disorder. Hydrogen atoms are placed via riding models .
- Validation : Tools like PLATON check for structural errors (e.g., missed symmetry) .
Advanced: How can reaction yields be optimized for the 4-fluorophenylsulfanyl moiety?
Methodological Answer:
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura-like thioether formations .
- Solvent Optimization : Mixed solvents (e.g., DCM:EtOH) balance solubility and reactivity .
- Protecting Groups : Temporary protection of the acetamido group prevents side reactions during sulfanyl incorporation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Reproduce activity studies (e.g., enzyme inhibition) under controlled conditions. For example, α-glucosidase assays at pH 6.8 with p-nitrophenyl-α-D-glucopyranoside as substrate .
- Dose-Response Curves : Establish IC values across multiple concentrations to compare potency .
- Structural Analog Comparison : Compare bioactivity of derivatives (e.g., chloro vs. fluoro substituents) to identify structure-activity trends .
Advanced: How do structural variations in analogs affect physicochemical properties?
Methodological Answer:
- Crystallographic Comparisons : Analyze bond lengths and angles (e.g., C-S in thioether: ~1.81 Å) to assess electronic effects .
- Solubility Studies : LogP calculations (e.g., using ChemAxon) predict hydrophobicity changes with substituents like fluorine .
- Thermal Stability : Differential scanning calorimetry (DSC) measures melting points influenced by crystallinity .
Advanced: What purification techniques ensure high purity?
Methodological Answer:
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts .
- Elemental Analysis : Confirm purity via %C/H/N matching theoretical values (±0.3%) .
Advanced: How are enzyme inhibition mechanisms studied?
Methodological Answer:
- Kinetic Assays : Measure initial reaction rates (e.g., LOX inhibition via UV absorbance at 234 nm) to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : AutoDock Vina predicts binding modes of the acetamide group in enzyme active sites .
- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
